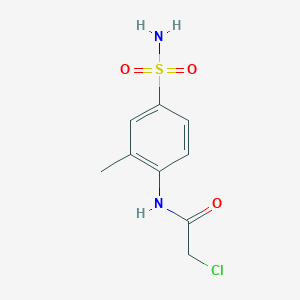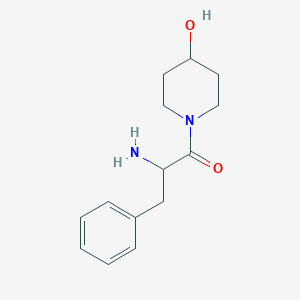
2-(2-Benzylmorpholin-4-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzylmorpholin-4-yl)butanoic acid, also known as BMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMB is a derivative of the naturally occurring amino acid, gamma-aminobutyric acid (GABA), and has been shown to have a range of biological effects. In
Wissenschaftliche Forschungsanwendungen
2-(2-Benzylmorpholin-4-yl)butanoic acid has been studied for its potential therapeutic applications in a range of diseases and conditions. Some of the areas of research include:
1. Neurological disorders: this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. It has been suggested that this compound may act by modulating GABAergic neurotransmission and reducing oxidative stress.
2. Cardiovascular diseases: this compound has been shown to have vasodilatory effects and to improve cardiac function in animal models of heart failure. It has been suggested that this compound may act by activating potassium channels and reducing calcium influx.
3. Cancer: this compound has been shown to have anti-proliferative effects in several cancer cell lines, including breast, lung, and prostate cancer. It has been suggested that this compound may act by inhibiting the mTOR signaling pathway and inducing apoptosis.
Wirkmechanismus
The exact mechanism of action of 2-(2-Benzylmorpholin-4-yl)butanoic acid is not fully understood, but it is thought to act by modulating the activity of ion channels and receptors in the nervous system and other tissues. This compound has been shown to activate potassium channels and inhibit calcium influx, which may contribute to its vasodilatory and cardioprotective effects. This compound has also been shown to modulate GABAergic neurotransmission, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including:
1. Vasodilation: this compound has been shown to have vasodilatory effects in animal models and in human volunteers. This may be due to its ability to activate potassium channels and inhibit calcium influx.
2. Neuroprotection: this compound has been shown to have neuroprotective effects in animal models of neurological disorders. This may be due to its ability to modulate GABAergic neurotransmission and reduce oxidative stress.
3. Anti-proliferative: this compound has been shown to have anti-proliferative effects in several cancer cell lines. This may be due to its ability to inhibit the mTOR signaling pathway and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Benzylmorpholin-4-yl)butanoic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. This compound is a relatively stable compound that can be easily synthesized and purified.
2. This compound has a range of biological effects that make it a useful tool for studying ion channels, neurotransmitters, and signaling pathways.
3. This compound has potential therapeutic applications in several diseases and conditions.
Some of the limitations of this compound for lab experiments include:
1. This compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
2. This compound has a relatively short half-life, which may limit its usefulness in some experiments.
3. This compound may have off-target effects that could confound experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Benzylmorpholin-4-yl)butanoic acid. Some of the areas of research include:
1. Further studies on the safety and efficacy of this compound in humans.
2. Studies on the pharmacokinetics and pharmacodynamics of this compound.
3. Studies on the molecular mechanisms underlying the biological effects of this compound.
4. Development of new synthetic methods for this compound that improve yield and purity.
5. Studies on the potential therapeutic applications of this compound in other diseases and conditions.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in several diseases and conditions. Its biological effects have been extensively studied, and it has been shown to have vasodilatory, neuroprotective, and anti-proliferative effects. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-Benzylmorpholin-4-yl)butanoic acid involves the reaction of benzylamine with gamma-butyrolactone, followed by the addition of morpholine and subsequent hydrolysis. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents. The purity and yield of the synthesis can be improved by using different reaction conditions and purification methods.
Eigenschaften
IUPAC Name |
2-(2-benzylmorpholin-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-14(15(17)18)16-8-9-19-13(11-16)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMGGKGTIIYYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCOC(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid](/img/structure/B7479734.png)
![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)
![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)

![2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B7479776.png)

![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)



![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)